molecular formula C13H14N2O2 B3141039 2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone CAS No. 478067-27-5

2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone

Cat. No.: B3141039
CAS No.: 478067-27-5
M. Wt: 230.26 g/mol
InChI Key: HEQZAQOKWBUEEU-UHFFFAOYSA-N
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Description

2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The preparation typically starts with the formation of the oxazole ring. This is often achieved by cyclization reactions involving precursor compounds like amino acids or esters. The methylphenyl group is usually introduced through a Friedel-Crafts acylation reaction.

  • Industrial Production Methods: : On an industrial scale, the compound can be synthesized using batch reactors under controlled temperatures and pressures. The scalability of the process is facilitated by the availability of precursor materials and the robustness of the reaction conditions.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various reactions such as:

    • Oxidation: : When exposed to oxidizing agents, it can form oxides or hydroxides.

    • Reduction: : Reducing agents can convert it into different reduced forms.

    • Substitution: : The oxazole ring can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous medium.

    • Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Substitution: : Halogens and other nucleophiles in solvents like dimethylformamide (DMF).

  • Major Products Formed: : The products vary but can include ketones, alcohols, and substituted oxazoles depending on the reaction type.

4. Scientific Research Applications: 2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone finds applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Employed in the development of materials with specific electronic or optical properties.

5. Mechanism of Action: The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets and Pathways: : It can bind to enzymes, altering their activity. Its oxazole ring enables it to interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing cellular pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

  • Comparison with Other Compounds

    • 2-[4-methyl-2-(methylthio)-1,3-thiazol-3-yl]-1-(4-methylphenyl)-1-ethanone: : Contains a thiazole ring instead of an oxazole.

    • 2-[2-imino-4,5-dimethyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone: : Features an additional methyl group on the oxazole ring.

  • Uniqueness: : The combination of the imino group and the methylphenyl group in 2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone offers a unique blend of electronic and steric properties, making it a versatile scaffold in synthetic chemistry.

That covers the essentials of this compound. If there's a specific aspect you want to delve deeper into, just let me know.

Properties

IUPAC Name

2-(2-imino-4-methyl-1,3-oxazol-3-yl)-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)12(16)7-15-10(2)8-17-13(15)14/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQZAQOKWBUEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=COC2=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone
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2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.